molecular formula C12H6F3IN2O2 B8336849 3,5-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline

3,5-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline

Cat. No. B8336849
M. Wt: 394.09 g/mol
InChI Key: DWCAEDPPIODYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034861B2

Procedure details

To a solution of 2-fluoro-4-iodoaniline (1.0 g, 4.21 mmol) in THF (20 mL) was dropwise added LHMDS solution (5.1 mL, 5.1 mmol, in 1 M THF) at −78° C. After stirring at −78° C. for 30 min, a solution of 2,4,6-trifluoronitrobenzene (0.747 g, 4.21 mmol) in THF (5 mL) was added dropwise into the reaction mixture, which was slowly warmed to room temperature and stirred for 16 h. After completion (as indicated by TLC), the reaction mixture was quenched with water and extracted with ether. The organic layer was dried over anhydrous Na2SO4 and concentrated. The residue was triturated with hexane to yield 2-fluoro-N-(3,5-difluoro-2-nitrophenyl)-4-iodobenzenamine (1.1 g). 1H-NMR (400 MHz, CDCl3): δ 6.42-6.47 (2H, m), 7.08 (1H, t, J=8.0 Hz), 7.52-7.58 (2H, m), 8.60 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
0.747 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.F[C:21]1[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[C:22]=1[N+:29]([O-:31])=[O:30]>C1COCC1>[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:21]1[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[C:22]=1[N+:29]([O-:31])=[O:30] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
Quantity
0.747 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
was slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After completion (as indicated by TLC), the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)NC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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